molecular formula C13H17N5O2 B237796 N-(2-ethyl-2H-tetraazol-5-yl)-4-propoxybenzamide

N-(2-ethyl-2H-tetraazol-5-yl)-4-propoxybenzamide

Cat. No.: B237796
M. Wt: 275.31 g/mol
InChI Key: HZYJGUZAEPOQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry as bioisosteres of carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-4-propoxybenzamide typically involves a multi-step reaction process. One common method includes the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-ethyl-2H-tetrazole-5-amine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetraazol-5-yl)-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

N-(2-ethyl-2H-tetraazol-5-yl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-2H-tetraazol-5-yl)-4-propoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions further enhances its versatility.

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-4-propoxybenzamide

InChI

InChI=1S/C13H17N5O2/c1-3-9-20-11-7-5-10(6-8-11)12(19)14-13-15-17-18(4-2)16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16,19)

InChI Key

HZYJGUZAEPOQRD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC

Origin of Product

United States

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